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Abstract
The acridone core is a privileged scaffold in medicinal chemistry, forming the structural basis

for a multitude of compounds with diverse biological activities, including anticancer, antiviral,

and antibacterial properties. The Ullmann condensation, a cornerstone of C-N bond formation,

provides a robust and versatile route to acridone synthesis. This technical guide offers an in-

depth exploration of the Ullmann condensation for the synthesis of acridones, detailing the

reaction mechanism, providing comprehensive experimental protocols, and presenting

quantitative data to inform reaction optimization. Visualizations of the mechanistic pathways

and experimental workflows are provided to facilitate a deeper understanding of this critical

synthetic transformation.

The Core Reaction: Ullmann Condensation and
Subsequent Cyclization
The synthesis of acridones via the Ullmann condensation is a two-step process. The first step

is a copper-catalyzed cross-coupling reaction between a 2-halobenzoic acid (typically 2-

chlorobenzoic acid or 2-bromobenzoic acid) and an aniline derivative to form an N-aryl

anthranilic acid intermediate.[1][2] The second step involves the intramolecular cyclization of

the N-aryl anthranilic acid, which is an electrophilic aromatic substitution (Friedel-Crafts

acylation type) reaction, to yield the final acridone product.[1][3]
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Mechanism of the Ullmann Condensation for N-Aryl
Anthranilic Acid Synthesis
The precise mechanism of the Ullmann condensation has been a subject of extensive

research, with the currently accepted pathway involving a copper(I) catalytic cycle. While

variations exist, the general mechanism can be outlined as follows:

Formation of the Active Copper(I) Catalyst: The reaction is typically initiated with a Cu(I) or

Cu(II) salt, or even metallic copper. If a Cu(II) salt or Cu(0) is used, it is believed to be

converted in situ to the active Cu(I) species.[2]

Formation of a Copper Amide Complex: The aniline derivative reacts with the Cu(I) catalyst

in the presence of a base to form a copper amide complex.

Oxidative Addition: The 2-halobenzoic acid undergoes oxidative addition to the copper(I)

amide complex, forming a Cu(III) intermediate.[4]

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the

C-N bond of the N-aryl anthranilic acid and regenerate the Cu(I) catalyst.[4]
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Ullmann Condensation Catalytic Cycle

Mechanism of Intramolecular Cyclization to Acridone
The cyclization of the N-aryl anthranilic acid intermediate to form the acridone ring is typically

achieved by treatment with a strong acid, such as concentrated sulfuric acid or polyphosphoric

acid (PPA).[1][3] This reaction proceeds via an intramolecular electrophilic aromatic substitution

mechanism, specifically a Friedel-Crafts acylation.
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Protonation of the Carboxylic Acid: The strong acid protonates the carbonyl oxygen of the

carboxylic acid group, increasing its electrophilicity.

Formation of an Acylium Ion: The protonated carboxylic acid can then lose a molecule of

water to form a highly reactive acylium ion intermediate.

Intramolecular Electrophilic Attack: The acylium ion is then attacked by the electron-rich

aniline ring at the ortho position in an intramolecular fashion.

Rearomatization: A proton is lost from the site of electrophilic attack, restoring the aromaticity

of the ring and yielding the final acridone product.

N-Aryl Anthranilic Acid

Protonated Carboxylic Acid

+ H⁺

Acylium Ion Intermediate

- H₂O

Sigma Complex (Wheland Intermediate)

Intramolecular
Electrophilic Attack

Acridone

- H⁺

(Rearomatization)
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Mechanism of Acridone Ring Formation

Quantitative Data Summary
The following tables summarize quantitative data from various reported procedures for the

synthesis of N-aryl anthranilic acids and their subsequent cyclization to acridones.

Table 1: Ullmann Condensation for N-Aryl Anthranilic Acid Synthesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b373769?utm_src=pdf-body-img
https://www.benchchem.com/product/b373769?utm_src=pdf-body
https://www.benchchem.com/product/b373769?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b373769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-
Halobe
nzoic
Acid

Aniline
Derivat
ive

Cataly
st
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

Refere
nce

2-

Chlorob

enzoic

acid

Aniline

CuO

(catalyti

c)

K₂CO₃

Aniline

(solvent

)

Reflux 2 82-93 [1]

2-

Bromob

enzoic

acid

Aniline

Copper

bronze

(40)

K₂CO₃ DMF Reflux 4 67.2 [5]

2-

Chlorob

enzoic

acid

Substitu

ted

anilines

Cu

powder

(3)

Na₂CO₃

(1)
DMF Reflux 4 90 [6]

2-

Chlorob

enzoic

acid

Aniline
Copper

powder
K₂CO₃ Water Reflux 5 ~80 [7]

2-

Chlorob

enzoic

acid

Aniline
Copper

powder
K₂CO₃

Water

(ultraso

und)

N/A 0.33 81 [7][8]

2-

Bromob

enzoic

acid

Methyla

mine

HCl

CuI (10) K₃PO₄ DMF ~25 16 95 [9]

2-

Chlorob

enzoic

acid

2-

Methyla

niline

Cu (9),

Cu₂O

(4)

K₂CO₃

Diethyle

ne

glycol

130 24 90 [10]
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Table 2: Cyclization of N-Aryl Anthranilic Acid to Acridone

N-Aryl
Anthranili
c Acid

Cyclizing
Agent

Solvent Temp (°C) Time (h) Yield (%)
Referenc
e

N-

Phenylanth

ranilic acid

Conc.

H₂SO₄
None 100 4 91-96 [1]

N-

Phenylanth

ranilic acid

Polyphosp

horic acid
None 100 1 High [11]

Substituted

N-

phenylanth

ranilic

acids

Fe(OTf)₂/D

CME

Dichlorome

thane
Reflux 12 up to 95 [3][12]

N-

Phenylanth

ranilic acid

POCl₃ None 85-90

reaction

time not

specified

High [13]

Experimental Protocols
The following are detailed experimental protocols for the synthesis of acridone, adapted from

established literature procedures.

Protocol 1: Synthesis of N-Phenylanthranilic Acid via
Ullmann Condensation[1]
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Start

Mix aniline, 2-chlorobenzoic acid,
K₂CO₃, and CuO in a flask.

Reflux the mixture for 2 hours.

Remove excess aniline by steam distillation.

Add decolorizing carbon, boil, and filter.

Acidify the filtrate with HCl to precipitate the product.

Filter and dry the N-phenylanthranilic acid.

End
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Experimental Workflow for Protocol 1

Materials:
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Aniline (155 g, 1.66 moles)

o-Chlorobenzoic acid (41 g, 0.26 mole)

Anhydrous potassium carbonate (41 g, 0.3 mole)

Copper oxide (1 g)

Decolorizing carbon

Concentrated hydrochloric acid

Procedure:

In a 1-L round-bottomed flask equipped with an air-cooled condenser, combine aniline, o-

chlorobenzoic acid, anhydrous potassium carbonate, and copper oxide.

Reflux the mixture for two hours using an oil bath.

After cooling, remove the excess aniline by steam distillation (approximately three hours).

To the residual brown solution, add 20 g of decolorizing carbon, boil for fifteen minutes, and

filter by suction.

With stirring, add the filtrate to a mixture of 30 cc of concentrated hydrochloric acid and 60 cc

of water.

Filter the precipitated N-phenylanthranilic acid with suction when cold.

Dry the product to a constant weight in the air. The expected yield is 46–52 g (82–93%) of a

nearly white product.

Protocol 2: Cyclization of N-Phenylanthranilic Acid to
Acridone[1]
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Start

Dissolve N-phenylanthranilic acid
in concentrated H₂SO₄.

Heat the solution on a boiling water bath for 4 hours.

Pour the solution into boiling water to precipitate acridone.

Filter the precipitate and boil with Na₂CO₃ solution.

Collect the crude acridone by suction filtration and wash with water.

Dry the product.

End

Click to download full resolution via product page

Experimental Workflow for Protocol 2

Materials:
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N-Phenylanthranilic acid (42.7 g, 0.2 mole)

Concentrated sulfuric acid (sp. gr. 1.84, 100 cc)

Sodium carbonate (30 g, 0.28 mole)

Procedure:

In a 500-cc flask, dissolve N-phenylanthranilic acid in concentrated sulfuric acid.

Heat the solution on a boiling water bath for four hours.

Pour the hot solution into 1 L of boiling water. To minimize spattering, allow the solution to

run down the wall of the container.

Boil the mixture for five minutes and then filter the yellow precipitate.

Boil the moist solid for five minutes with a solution of sodium carbonate in 400 cc of water.

Collect the crude acridone with suction and wash it well with water.

After drying in the air, the crude acridone weighs 35.5–37.5 g (91–96%).

Conclusion
The Ullmann condensation, followed by an acid-catalyzed intramolecular cyclization, remains a

highly effective and widely utilized method for the synthesis of the acridone scaffold.

Understanding the nuances of the reaction mechanism, including the catalytic cycle of the

Ullmann condensation and the electrophilic nature of the cyclization, is paramount for

optimizing reaction conditions and achieving high yields. The provided protocols and

quantitative data serve as a valuable resource for researchers in the fields of organic synthesis

and drug development, enabling the efficient construction of novel acridone-based molecules

with potential therapeutic applications. The continued development of milder and more efficient

catalytic systems for the Ullmann condensation will undoubtedly further enhance the utility of

this important transformation in contemporary chemical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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